molecular formula C11H12O5 B11796311 4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid

4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11796311
M. Wt: 224.21 g/mol
InChI Key: PJDDZGARICAQPF-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This particular compound is characterized by its two methoxy groups at positions 4 and 7, and a carboxylic acid group at position 2 on the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of methoxy groups at positions 4 and 7 can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Another benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Known for its use in phototherapy for skin conditions.

    Angelicin: A benzofuran derivative with potential anticancer properties.

Uniqueness

4,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and carboxylic acid functionality make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

4,7-dimethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13)

InChI Key

PJDDZGARICAQPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(OC2=C(C=C1)OC)C(=O)O

Origin of Product

United States

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